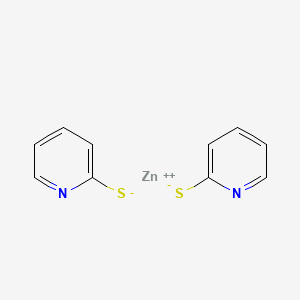

zinc;pyridine-2-thiolate

Description

Overview of Zinc-Thiolate Coordination Chemistry

The coordination chemistry of zinc with thiolate ligands is a robust field of study, primarily due to its relevance in bioinorganic chemistry and materials science. Zinc, a d¹⁰ metal, is typically found in a tetrahedral coordination environment, although other geometries are known. cdnsciencepub.com Thiolate ligands, with their soft sulfur donor atoms, form stable complexes with the soft acid zinc(II) ion. These zinc-thiolate moieties are found in the active sites of various metalloenzymes, such as Ada repair protein, where they play crucial roles in processes like DNA repair. researchgate.net The nature of the zinc-sulfur bond in these complexes is of significant interest, influencing the structural, spectroscopic, and reactive properties of the resulting compounds. cdnsciencepub.com The versatility of thiolate ligands allows for the formation of a wide array of structures, from simple mononuclear complexes to intricate coordination polymers. researchgate.nettandfonline.com

Significance of Pyridine-2-thiolate (B1254107) Ligands in Coordination Chemistry

Pyridine-2-thiolate, also known as pyrithione (B72027), is a versatile bidentate ligand capable of coordinating to metal ions through its sulfur and nitrogen atoms. This chelation leads to the formation of stable five-membered rings, a common feature in coordination chemistry. mdpi.com The pyridine-2-thiolate ligand has been employed in the synthesis of a variety of metal complexes with interesting properties and applications, including catalysis and corrosion inhibition. mdpi.com Its ability to stabilize metal centers and influence their electronic and steric environments makes it a valuable component in the design of new coordination compounds. The resulting complexes can exhibit diverse structural motifs and reactivity patterns. ajol.info

Research Trajectory and Scope of the Review

The compound zinc;pyridine-2-thiolate, commonly known as zinc pyrithione, has garnered considerable attention due to its widespread use as a biocide, particularly as an antifungal and antibacterial agent. caymanchem.comgoogle.com Research has focused on understanding its fundamental chemical properties, including its synthesis, structure, and reactivity, to better comprehend its mode of action and to develop new applications. This review will provide a focused examination of the chemical literature pertaining to this compound. The scope is strictly limited to its synthesis, crystal structure, spectroscopic and thermal analysis, and its applications in areas beyond the biomedical field, such as in the development of coordination polymers and catalysis.

Structure

3D Structure of Parent

Properties

CAS No. |

13327-60-1 |

|---|---|

Molecular Formula |

C10H8N2S2Zn |

Molecular Weight |

285.7 g/mol |

IUPAC Name |

zinc;pyridine-2-thiolate |

InChI |

InChI=1S/2C5H5NS.Zn/c2*7-5-3-1-2-4-6-5;/h2*1-4H,(H,6,7);/q;;+2/p-2 |

InChI Key |

PTRHHPOMKXGTAC-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=NC(=C1)[S-].C1=CC=NC(=C1)[S-].[Zn+2] |

Origin of Product |

United States |

Synthesis and Crystal Structure of Zinc;pyridine 2 Thiolate

The primary method for synthesizing zinc pyrithione (B72027) involves the reaction of a salt of pyridine-2-thiol (B7724439) (pyrithione) with a suitable zinc salt. google.com A common industrial route includes the mercaptization of 2-halopyridine-N-oxide with an alkali metal sulfide (B99878) or hydrosulfide (B80085) to form an alkali metal pyrithione salt. This intermediate is then reacted with a zinc salt, such as zinc sulfate (B86663) or zinc chloride, to precipitate the final product. google.com The reaction is typically carried out in an aqueous medium, and the mole ratio of the reactants can be adjusted to optimize the purity and color of the resulting zinc pyrithione. google.com

In the solid state, zinc pyrithione exists as a coordination complex with the formal name (T-4)-bis[1-(hydroxy-κO)-2(1H)-pyridinethionato-κS²]-zinc. caymanchem.com X-ray diffraction studies have revealed its detailed crystal structure. The zinc(II) ion is coordinated by two pyridine-2-thiolate (B1254107) ligands. In its dimeric form, which is prevalent in the solid state, each zinc center is five-coordinate, featuring a distorted trigonal bipyramidal geometry. mdpi.com The coordination sphere of each zinc atom is completed by two sulfur atoms and one oxygen atom from two different pyrithione ligands, and it is also bonded to the oxygen atoms of two bridging pyrithione ligands, creating a pseudo-dimer. mdpi.comacs.org

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| bis(N-oxopyridine-2-thionato)zinc(II) | C₁₀H₈N₂O₂S₂Zn | Monoclinic | P2₁/n | Zn-S: ~2.4, Zn-O: ~2.1 | acs.org |

| [Zn(Hpda)₂]·2H₂O | C₁₄H₁₄N₂O₁₀Zn | Monoclinic | P2₁/c | Zn-O: ~2.1, Zn-N: ~2.2 | ijcce.ac.irijcce.ac.ir |

Advanced Structural Elucidation of Zinc;pyridine 2 Thiolate Complexes

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For zinc;pyridine-2-thiolate (B1254107) and its derivatives, this technique has provided profound insights into their coordination environments, bonding characteristics, and higher-order structures.

The coordination geometry around the zinc center in these complexes is a key determinant of their stability and reactivity. In many instances, the zinc atom adopts a four-coordinate geometry, bonding with two pyridine-2-thiolate ligands through both sulfur and nitrogen donors. vulcanchem.com This arrangement often results in a pseudotetrahedral or distorted tetrahedral geometry around the zinc ion. vulcanchem.comresearchgate.net For example, in the complex bis(2-pyridylthio)methanediiodozinc(II), the zinc atom is at the center of a distorted tetrahedral arrangement with two iodine atoms and two nitrogen atoms from the bis(2-pyridylthio)methane ligand. researchgate.net

In the case of the related compound, zinc pyrithione (B72027) (bis(N-oxopyridine-2-thionato)zinc(II)), where the pyridine (B92270) ring is N-oxidized, the zinc atom is chelated by the pyrithione ligands via oxygen and sulfur centers. atamanchemicals.comirochemical.com In its crystalline state, it exists as a centrosymmetric dimer where each zinc atom is bonded to two sulfur and three oxygen centers, resulting in a five-coordinate environment. atamanchemicals.comirochemical.comacs.org However, in solution, these dimers can dissociate. atamanchemicals.comirochemical.com

The coordination number and geometry can be influenced by the presence of other ligands. For instance, four-coordinate zinc centers with structures intermediate between idealized trigonal monopyramidal and seesaw geometries have been observed in bis(2-pyridylthio)(p-tolylthio)methyl zinc complexes. researchgate.net The flexibility of the zinc ion's coordination sphere allows it to accommodate various geometries, often deviating from ideal tetrahedral or square planar arrangements, a characteristic driven by the d10 electron configuration which imparts no ligand-field stabilization energy. rsc.org

Table 1: Coordination Geometries in Selected Zinc;Pyridine-2-thiolate and Related Complexes

| Compound/Complex Family | Coordination Geometry around Zinc | Coordination Number | Reference(s) |

|---|---|---|---|

| bis(2-pyridylthio)zinc | Pseudotetrahedral | 4 | vulcanchem.com |

| bis(2-pyridylthio)methanediiodozinc(II) | Distorted Tetrahedral | 4 | researchgate.net |

| bis(N-oxopyridine-2-thionato)zinc(II) (solid) | Five-coordinate | 5 | atamanchemicals.comirochemical.comacs.org |

| bis(2-pyridylthio)(p-tolylthio)methyl zinc complexes | Trigonal monopyramidal/Seesaw intermediate | 4 | researchgate.net |

Detailed analysis of bond lengths and angles from crystallographic data provides quantitative insight into the nature of the metal-ligand interactions. In a distorted tetrahedral complex, [ZnI2(bpytm)], the Zn-N bond lengths were found to be 2.060(4) Å and 2.061(4) Å, and the Zn-I bond lengths were 2.6045(7) Å and 2.5773(7) Å. researchgate.net The N-Zn-N bond angle in this complex is 122.87(16)°. researchgate.net

Table 2: Selected Bond Lengths and Angles in this compound Complexes

| Complex | Bond | Length (Å) | Bond Angle | Angle (°) | Reference(s) |

|---|---|---|---|---|---|

| [ZnI2(bpytm)] | Zn-N(1) | 2.060(4) | N(1)-Zn-N(11) | 122.87(16) | researchgate.net |

| Zn-N(11) | 2.061(4) | N(1)-Zn-I(2) | 107.06(11) | researchgate.net | |

| Zn-I(1) | 2.6045(7) | N(11)-Zn-I(2) | 107.04(11) | researchgate.net | |

| Zn-I(2) | 2.5773(7) | researchgate.net | |||

| [Bptm]ZnMe | Zn-C | 2.057(4) | rsc.org | ||

| Zn-N | 2.119(3), 2.120(3) | rsc.org | |||

| [Bptm]ZnH | Zn-H (avg) | 1.55 | rsc.org |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. While specific studies on the polymorphism of this compound are not extensively detailed in the provided results, the existence of different crystalline forms is a known phenomenon in related zinc complexes. researchgate.net The crystallization conditions, such as the choice of solvent and temperature, can significantly influence the resulting crystal structure and potential polymorphism. For example, the raw material form of zinc pyrithione is described as white to slightly yellow crystals. paulaschoice.esatamankimya.com The synthesis of zinc pyrithione crystals can be achieved by reacting zinc sulfate (B86663) with sodium pyrithione, followed by filtration, washing, and vacuum-drying. irochemical.com The formation of different polymorphs can be influenced by factors like solvent of crystallization. acs.org For instance, recrystallization of a zinc-macrocycle complex from a pyridine/ether mixture led to the formation of Zn(py)2Br2 crystals. acs.org

This compound and its derivatives have a propensity to form multinuclear clusters. In the solid state, this compound often adopts a dimeric structure. vulcanchem.com Similarly, zinc pyrithione exists as a centrosymmetric dimer in the crystalline state, where each zinc atom is coordinated to two sulfur and three oxygen centers from the chelating ligands. atamanchemicals.comirochemical.comacs.org This dimeric structure is formed through bridging oxygen atoms. nih.gov

Beyond simple dimers, more complex multinuclear assemblies have been characterized. Binuclear complexes of copper and zinc have been synthesized using the ligand 3,6-bis(2-pyridylthio)pyridazine. acs.org The formation of larger clusters, such as trimers, has also been observed in related palladium chemistry, where dinuclear palladium complexes can serve as precursors to tripalladium clusters. acs.org The study of these dimeric and trimeric structures is crucial for understanding the cooperative effects between metal centers and the potential for these complexes to act as catalysts or functional materials.

The self-assembly of these complexes can lead to the formation of well-defined two- and three-dimensional ensembles. nih.gov For example, zinc(II) complexes with pyridine-containing ligands have been shown to self-assemble, and the resulting structures can be influenced by the specific ligands and counter-ions present. unimib.it The study of these supramolecular assemblies is important for the rational design of crystalline materials with specific properties.

Spectroscopic Characterization Techniques

While X-ray diffraction provides a static picture of the solid-state structure, spectroscopic techniques offer complementary information about the electronic and vibrational properties of this compound complexes in both solid and solution phases.

Infrared (IR) spectroscopy is useful for identifying the vibrational modes of the ligands and their coordination to the zinc center. In the zinc hydride complex [Bptm]ZnH, a characteristic Zn-H stretching absorption is observed at 1742 cm⁻¹. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of these complexes in solution. ¹H NMR spectra can confirm the presence of the pyridine ring protons. For zinc pyridine-2-thiolate in deuterated pyridine, resonances corresponding to the aromatic protons are observed in the range of δ 7.2–8.5 ppm. vulcanchem.com For a tetranuclear zinc complex, [(py)2(Et)Zn(μ3-4MP)Zn(Et)(py)]2, ¹H NMR signals for the pyridine and other organic ligands were identified. nih.gov ¹³C NMR spectroscopy can also provide valuable structural information. nih.gov

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. acs.org

Electronic spectroscopy (UV-Vis) reveals information about the electronic transitions within the complex. Complexes of zinc(II) with pyridine thiols exhibit sulfur-to-metal charge transfer spectra. cdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry (MS) serves as a critical tool for the characterization and structural elucidation of this compound complexes. Various MS techniques, including Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), have been employed to confirm the identity and study the behavior of these complexes. rsc.orgresearchgate.net

Studies utilizing ESI-MS have successfully characterized zinc complexes supported by pyridine-N-oxide ligands. rsc.org In the analysis of related pyridine-2,6-dithiocarboxylic acid (PDTC) complexes with zinc, ESI-MS was used in negative mode to confirm the formation and stoichiometry of the complexes. mdpi.com For instance, analysis of a PDTC and zinc sulfate mixture revealed a 2:1 PDTC/Zn complex, alongside several 1:1 complexes. mdpi.com

The direct analysis of this compound presents challenges due to its potential for decomposition or transformation during the analytical process. researchgate.net Researchers have developed specific LC-MS methods to overcome these issues. One effective method involves the addition of 20 mM ammonium (B1175870) acetate (B1210297) to the aqueous mobile phase, which helps stabilize the complex during HPLC analysis. researchgate.net Temperature control is also crucial; maintaining a lower column temperature (e.g., 298 K) and optimizing the temperatures of the drying gas and vaporizer in the mass-selective detector (e.g., 523 K) have proven favorable in preventing decomposition. researchgate.net Under these optimized conditions, mass spectra and chromatograms of this compound can be successfully obtained. researchgate.net

Theoretical studies combined with mass spectrometry have provided insights into the fragmentation pathways of these complexes. conicet.gov.ar Density Functional Theory (DFT) calculations suggest that the charged complex [Zn(PTO)₂]⁺• can be described as a thiyl radical metal ion complex. conicet.gov.ar This reactive nature may explain the low abundance of this ion observed in the mass spectrum, as it is expected to decompose readily. conicet.gov.ar The calculations also indicate that the metal in the charged zinc complex has an oxidation state of +2. conicet.gov.ar

Thermal Decomposition Studies

The thermal stability and decomposition behavior of this compound are crucial properties, particularly for its application in materials that undergo high-temperature processing. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate these characteristics.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC analyses provide quantitative data on the thermal events associated with heating this compound. The compound generally exhibits robust thermal stability, with decomposition initiating at temperatures above 240°C. researchgate.netatamanchemicals.comscielo.br The melting point is reported to be approximately 240°C. atamanchemicals.comscielo.br

When incorporated into various matrices, the thermal properties can be altered. For example, in composites with montmorillonite, the decomposition temperature remains above 240°C. researchgate.net In a study involving silica (B1680970) encapsulation, the degradation temperature of the encapsulated zinc pyrithione was determined using TGA and DSC. google.com Similarly, when zinc pyrithione is encapsulated in poly(lactic acid) nanoparticles, DSC and TGA analyses show variations in the thermal curves compared to the blank nanoparticles, confirming the encapsulation process. nih.govresearchgate.net

Differential Thermal Analysis (DTA) of a composite of zinc pyrithione and zinc oxide showed a peak exothermic temperature of 301.6°C. google.com Another composite formulation exhibited a peak exothermic temperature of 294.7°C. google.com Studies on related zinc thiolate complexes, such as [MeZnSᵗBu(py)]₂, show that decomposition proceeds at temperatures between 200-350°C. rsc.org

The table below summarizes key thermal data for this compound and its composites from various studies.

| Material | Analysis Method | Key Finding | Reported Value (°C) | Source |

|---|---|---|---|---|

| Zinc Pyrithione | Not Specified | Melting Point | ~240 | atamanchemicals.comscielo.br |

| Zinc Pyrithione/Montmorillonite | TGA/DSC | Decomposition Temperature | >240 | researchgate.net |

| Zinc Pyrithione/Zinc Oxide Composite | DTA | Peak Exothermic Temperature | 301.6 | google.com |

| [MeZnStBu(py)]₂ (related complex) | TGA | Decomposition Temperature Range | 200-350 | rsc.org |

Analysis of Solid Intermediates and Volatile Products

The thermal decomposition of this compound involves the breakdown of the complex into various volatile and solid products. When heated to decomposition, the compound is known to emit toxic fumes containing nitrogen oxides (NOx), sulfur oxides (SOx), and zinc oxide (ZnO). atamanchemicals.comnih.gov

The decomposition process can be multi-staged. Studies on the pyrolysis of zinc pyrithione suggest that the process may initiate with the breakdown of the complex, followed by the transformation of the zinc-based products into zinc sulfide (B99878) (ZnS) nanoparticles. researchgate.net The organic pyrithione portion is thought to convert into N,S-doped carbon (NSC). researchgate.net

Analysis of related zinc thiolate cluster complexes provides further insight into potential decomposition pathways. rsc.org For example, upon heating in the solid-state, complexes like [MeZnSᵗBu]₅ and [MeZnSᵗBu(py)]₂ first release dimethylzinc (B1204448) (Me₂Zn) to form a zinc bis(thiolate) intermediate, [Zn(SᵗBu)₂]n. rsc.org Further heating of this intermediate above 200°C leads to the formation of zinc sulfide (ZnS) as the final solid product. rsc.org However, the decomposition pathway is highly dependent on the specific organic groups within the complex; the ethyl analogue, [EtZnSᵗBu]₅, follows a different decomposition route that primarily involves the loss of organic moieties without the concurrent loss of volatile zinc compounds, though ZnS is still the final product. rsc.org

The table below outlines the identified products from the thermal decomposition of this compound.

| Product Type | Compound/Substance | Source |

|---|---|---|

| Volatile Products | Nitrogen Oxides (NOx) | atamanchemicals.comnih.gov |

| Volatile Products | Sulfur Oxides (SOx) | atamanchemicals.comnih.gov |

| Solid Residue | Zinc Oxide (ZnO) | atamanchemicals.comnih.gov |

| Solid Residue | Zinc Sulfide (ZnS) | researchgate.netrsc.org |

| Solid Residue | N,S-doped Carbon (NSC) | researchgate.net |

| Intermediate | Dimethylzinc (Me₂Zn) (from related complexes) | rsc.org |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study "zinc;pyridine-2-thiolate" and related zinc complexes, providing detailed information on their geometric and electronic properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in "zinc;pyridine-2-thiolate (B1254107)," a process known as geometry optimization. These calculations have been used to predict and confirm the coordination environment around the zinc(II) ion. For instance, in related zinc complexes with tridentate hydrazone-based ligands, DFT calculations at the B3LYP/6-31G level of theory have successfully predicted a five-fold coordination for the zinc center, which aligns with experimental X-ray diffraction data. mdpi.com In other zinc complexes, such as those with N,O-bidentate ligands, DFT has been used to confirm the N,O-bidentate coordination via the pyridine-like nitrogen and the phenolate (B1203915) oxygen. researchgate.net

Energetic profiles, which map the energy of the molecule as a function of its geometry, can also be determined. These profiles are crucial for understanding the stability of different conformations and the energy barriers for conversion between them. For example, in a study of a related NNN-zinc pincer complex, DFT calculations were performed to explore the energetics of different ligand conformations by systematically varying the dihedral angle between the pyridinyl and thiotriazole rings. fairfield.edu This analysis revealed the most stable structures and the energy penalties associated with less favorable geometries. fairfield.edu

| System | Computational Method | Key Findings |

| [ZnL1(NCS)2] (related complex) | DFT/B3LYP/6-31G | Predicted five-fold coordination, supporting XRD results. mdpi.com |

| [Zn(LR)2] (related complex) | DFT | Confirmed N,O-bidentate coordination. researchgate.net |

| NNN-Zinc Pincer Complex | DFT | Determined the most stable ligand conformations and rotational energy barriers. fairfield.edu |

Table 1: Examples of Geometry Optimization and Energetic Profile Studies on Related Zinc Complexes.

The electronic properties of "this compound" are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.govnih.gov

DFT calculations are employed to determine the energies and spatial distributions of these orbitals. For "this compound" and similar complexes, the HOMO is often localized on the sulfur atoms of the thiolate ligands, indicating that these are the primary sites for electron donation (nucleophilic character). nih.gov The LUMO, conversely, is typically distributed over the pyridine (B92270) ring system, making it the likely site for electron acceptance (electrophilic character). nih.gov

The HOMO-LUMO energy gap provides insights into the electronic transitions that can occur. A smaller gap suggests that the molecule is more easily excitable and is considered "soft," implying higher chemical reactivity and lower kinetic stability. nih.gov In a series of homoleptic zinc(II) complexes, a linear correlation was found between the HOMO energy and the electronic nature of substituents on the ligand, demonstrating how the electronic structure can be systematically tuned. researchgate.net

| Parameter | Significance | Typical Findings for Zinc Thiolate Complexes |

| HOMO Energy | Relates to the ability to donate electrons. | High-lying HOMO energies indicate good electron-donating capabilities. nih.gov |

| LUMO Energy | Relates to the ability to accept electrons. | Low-lying LUMO energies suggest good electron-accepting properties. nih.gov |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | A smaller gap is associated with higher reactivity (softness). nih.gov |

Table 2: Key Parameters from Frontier Molecular Orbital Analysis.

Theoretical vibrational frequency analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of "this compound," a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and the nature of the chemical bonds.

In studies of related metal-thiol complexes, DFT calculations have been used to assign specific vibrational bands. For example, in a novel Cu(I)-5-nitropyridine-2-thiol cluster, DFT vibrational analysis helped to attribute lower energy bands to distortions in the metal-sulfur core and vibrations of the pyridine rings. acs.org For zinc(II) and cadmium(II) thioglycolate complexes, the agreement between theoretical and experimental spectra confirmed a structural model where two thioglycolic acid ligands and two water molecules coordinate to the metal center. rsdjournal.org Such analyses also help in identifying characteristic stretching frequencies, such as the Zn-S bond, which provides direct evidence of the coordination mode. cdnsciencepub.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of individual atoms and molecules over time, offering insights into dynamic processes and conformational flexibility.

For zinc-containing systems, MD simulations are particularly valuable for understanding the flexibility of the coordination sphere around the zinc ion. While specific MD simulations for "this compound" are not extensively reported in the provided context, simulations of related zinc complexes highlight the method's utility. For example, ab initio MD simulations of aqueous Zn(II) have shown that while the hexacoordinated [Zn(H2O)6]2+ is the dominant species, a pentacoordinated [Zn(H2O)5]2+ complex also exists and is involved in solvent exchange events. mdpi.com These simulations revealed the trigonal bipyramidal structure of the five-coordinate species, in contrast to the octahedral geometry of the six-coordinate form. mdpi.com

A significant challenge in MD simulations of metalloproteins is accurately modeling the metal-ligand interactions. Specialized force fields and methods, such as the cationic dummy atom method, have been developed to maintain the correct coordination geometry around the zinc ion during simulations. nih.gov

Insights into Intermolecular Interactions

The way "this compound" molecules interact with each other and with their environment is crucial for understanding their properties in the solid state and in solution. Computational methods can provide a detailed picture of these non-covalent interactions.

Computational studies can quantify the strength and geometry of these hydrogen bonds. DFT calculations have been used to investigate intramolecular N-H···S hydrogen bonding in zinc thiolate complexes, which can influence the reactivity of the thiolate group. researchgate.net These studies highlight how subtle intermolecular forces can have a significant impact on the chemical behavior of the complex.

π-π Stacking Interactions

Theoretical and computational studies have provided significant insights into the non-covalent interactions that govern the supramolecular architecture of this compound, commonly known as zinc pyrithione (B72027). Among the most significant of these are π-π stacking interactions. In the solid state, zinc pyrithione often exists as a dimer, where the planar aromatic pyridine rings of adjacent molecules align, facilitating these stabilizing interactions. nih.gov

Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in analyzing these phenomena. Such studies on related zinc(II) complexes containing pyridine or similar aromatic ligands reveal that π-π stacking is a primary driver in the formation of dimers and larger supramolecular assemblies. mdpi.comrsc.org The interaction involves the overlap of π-orbitals between the electron-rich aromatic rings, contributing significantly to the stability of the crystal lattice. In many zinc complexes containing pyridine-like ligands, these interactions are reinforced by the coordination to the metal center, which can enhance the dipole-dipole attractions. mdpi.com

The geometry of the stacking is typically parallel-displaced or T-shaped to minimize electrostatic repulsion and maximize attraction. The distances between the interacting aromatic planes in similar zinc complexes have been measured and calculated to be within the expected range for such interactions, generally between 3.4 Å and 3.6 Å. researchgate.net The energies associated with these interactions in analogous systems have been calculated to be substantial, confirming their importance in the molecular packing of these compounds. For instance, DFT calculations on model systems have shown dimerization energies driven by π-stacking to be as significant as -17.5 to -28.5 kcal/mol. mdpi.com While direct energy values for zinc pyrithione are not always detailed, the structural evidence of dimerization strongly points to a significant energetic contribution from these forces. nih.gov

| Parameter | Typical Value | Significance |

|---|---|---|

| Interplanar Distance | 3.4 Å - 3.6 Å researchgate.net | Indicates the close proximity of aromatic rings, characteristic of π-π stacking. |

| Interaction Energy (Dimerization) | -12 to -29 kcal/mol mdpi.comresearchgate.net | Quantifies the energetic stabilization gained from the stacking interaction. |

| Computational Analysis Method | DFT, QTAIM, NCIPlot mdpi.comrsc.org | Tools used to model, visualize, and quantify non-covalent interactions. |

These π-π stacking interactions are not merely a structural curiosity; they can influence the material's physical properties. For example, extensive aggregation in the solid state through strong π-π stacking has been shown to alter the electronic absorption spectra of related compounds. acs.org

Van der Waals Forces

In a representative analysis of a similar zinc(II) complex, the contributions of various intermolecular contacts were quantified, providing a model for understanding the packing in zinc pyrithione. nih.gov The data underscores that while no single contact dominates, their cumulative effect is substantial.

| Contact Type | Percentage Contribution (%) | Nature of Interaction |

|---|---|---|

| H···H | 36.3% | Represents the most abundant, albeit weak, dispersion force interactions. |

| S···H/H···S | 24.7% | Indicates close contacts between hydrogen and sulfur atoms, contributing to packing efficiency. |

| C···H/H···C | 15.1% | Ubiquitous interactions between carbon and hydrogen atoms on adjacent molecules. |

| O···H/H···O | 14.4% | Weak hydrogen-bonding type interactions. |

| C···C | 2.9% | Includes contributions from π-π stacking. |

These van der Waals forces, in synergy with π-π stacking, dictate the self-assembly of this compound molecules in the solid state. acs.org The precise balance of these non-covalent interactions is crucial for the formation of the stable dimeric structure observed in crystallographic studies. nih.gov

Reactivity and Coordination Dynamics of Zinc;pyridine 2 Thiolate Systems

Redox Chemistry and Non-Innocence of Thiolate Ligands

The oxidation of zinc-sulfur bonds in thiolate complexes can lead to the formation of new chemical species with distinct structural and reactive properties. A common oxidative transformation is the coupling of two thiolate ligands to form a disulfide bond. For instance, the oxidation of a five-coordinate zinc dithiolate complex, [Et₄N]₂[LZn] (where H₄L = N,N'-di(2-sulfhydrylphenyl)-pyridine-2,6-dicarboxamide), with iodine results in a structural rearrangement to form a bimetallic disulfide-bridged complex. nih.govacs.orgfigshare.com This process involves a one-electron oxidation of each thiolate ligand, leading to the formation of a disulfide, which can be a reversible process. washington.edu These reactions highlight the capacity of the Zn-S bond to undergo clean redox reactions. researchgate.net

In some cases, oxidation can lead to the formation of more highly oxidized sulfur species. The oxidation of coordinated thiolates can generate sulfenates (–SO⁻) and sulfinates (–SO₂⁻), which have been observed in the active sites of some metalloenzymes. washington.edu

The reaction of zinc thiolate complexes with elemental sulfur can lead to the formation of organopolysulfides. These reactions involve the insertion of sulfur atoms into the Zn-S bond, elongating the sulfur chain. For example, the addition of elemental sulfur to the aforementioned [Et₄N]₂[LZn] complex results in the formation of a monometallic tetrasulfanido complex. nih.govacs.org This demonstrates that the zinc thiolate bond is susceptible to reactions that build up polysulfide chains. When this tetrasulfanido compound is subsequently oxidized, it can rearrange to form a bimetallic trisulfide-bridged complex. acs.org The formation of such zinc-polysulfido species is significant in the context of biological reactive sulfur species. nih.gov

A notable reaction in zinc thiolate chemistry is the insertion of sulfur fragments into the Zn-S bond. Specifically, the insertion of a neutral S₃ fragment has been observed. nih.govacs.org When elemental sulfur is added to the zinc dithiolate complex [Et₄N]₂[LZn], an S₃ unit inserts into the Zn-thiolate bond, selectively forming an unusual monometallic tetrasulfanido complex. acs.org This type of reaction, where a neutral S₃ moiety is inserted, has also been noted in other zinc(II) systems. nih.gov Furthermore, studies on binuclear zinc(II)-thiolate complexes have shown that redox reactions with externally added elemental sulfur can generate a bridging S₃²⁻ unit. rsc.org

Table 1: Summary of Oxidative and Sulfur Insertion Reactions of a Model Zinc Dithiolate Complex

| Reactant | Product | Key Transformation | Reference |

| Iodine (I₂) | Bimetallic disulfide-bridged complex | Oxidation of thiolates to disulfide | nih.govacs.orgfigshare.com |

| Elemental Sulfur (S₈) | Monometallic tetrasulfanido complex | Insertion of S₃ fragment into Zn-S bond | nih.govacs.orgnih.gov |

| Oxidation of Tetrasulfanido Complex | Bimetallic trisulfide-bridged complex | Rearrangement and oxidation | acs.org |

Ligand Exchange and Transmetalation Reactions

Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with different ligands. libretexts.org In zinc;pyridine-2-thiolate (B1254107) systems, the pyridine-2-thiolate ligand can be displaced by other donor molecules. For example, in the cationic zinc thiolate model complex Zn(Tab)₄₂ (where Tab = 4-(trimethylammonio)benzenethiolate), the addition of N-donor ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) leads to the removal of two Tab ligands to form new tetrahedral Zn(II) complexes. nih.gov

Transmetalation is a process where the central metal ion of a complex is replaced by a different metal ion. This has been observed in zinc thiolate complexes. For instance, the reaction of [Zn(Tab)₄]²⁺ with CoCl₂ in the presence of N-heterocyclic ligands can result in the displacement of Zn(II) by Co(II), which is subsequently oxidized to Co(III) by atmospheric oxygen. nih.gov Similarly, reactions with Ni(II) ions can also lead to transmetalation. researchgate.net These reactions are relevant to understanding the interactions of biological zinc-thiolate sites with other metal ions. nih.gov

Proton-Induced Transformations and pH-Responsiveness

The thiolate sulfur in zinc complexes is basic and can be protonated. This protonation is a pH-dependent process that can significantly alter the structure and reactivity of the complex. Quantum calculations on (ethanethiol/thiolate)₃imidazole-Zn²⁺ complexes show that protonating a thiolate ligand increases the Zn-S bond distance, providing a structural marker for protonation. nih.gov

In solution, it is predicted that for a Cys₃His-Zn²⁺ or Cys₄-Zn²⁺ coordination environment, one of the thiolates would be protonated at neutral pH in a simple continuum solvent. nih.gov However, in many protein structures, all-thiolate coordination appears to be maintained. This is thought to be due to stabilization by the local protein environment, which includes nearby charged and polar groups. nih.gov The pH of the solution can therefore dictate the protonation state of the thiolate ligands, which in turn can influence the stability and reactivity of the zinc complex. This pH-responsiveness is a key feature of zinc thiolate systems. Fluorescent probes designed for detecting hydrogen sulfide (B99878) (H₂S) often show high stability and optimal performance within a physiological pH range (7.0–9.5), highlighting the importance of pH in these chemical systems. acs.orgacs.org

Solution-State Behavior and Complex Equilibria

In solution, zinc;pyridine-2-thiolate and related complexes can exist in equilibrium with various species. The coordination number and geometry of the zinc ion can be flexible, and the formation of polynuclear complexes is common. For instance, zinc(II) in aqueous solution exists as an equilibrium between the octahedral [Zn(H₂O)₆]²⁺ and the tetrahedral [Zn(H₂O)₄]²⁺, with the former being favored. nih.gov The presence of ligands such as pyridine-2-thiolate introduces further complexity.

Supramolecular Architecture and Self Assembly

Design Principles for Metal-Directed Self-Assembly

Metal-directed self-assembly is a powerful strategy that relies on the predictable and directional nature of coordination bonds to construct complex supramolecular structures. The principles governing the assembly of zinc;pyridine-2-thiolate (B1254107) are rooted in the specific interplay between the metal ion and the ligand.

The key design principles include:

Coordination Geometry of Zinc(II): The Zn(II) ion, with its d¹⁰ electronic configuration, does not have crystal field stabilization energy, which allows it to adopt various coordination geometries, most commonly tetrahedral, square pyramidal, and trigonal bipyramidal. This flexibility is crucial as it allows the complex to adapt its structure to achieve the most thermodynamically stable arrangement.

Ligand Chelation: The pyridine-2-thiolate anion acts as a bidentate chelating ligand, binding to the Zn(II) center through both its sulfur and oxygen atoms. wikipedia.orgwikipedia.org This chelation creates a stable five-membered ring, which is a primary and highly predictable structural motif in these assemblies.

Reversibility: The coordination bonds between the zinc ion and the ligand are labile, meaning they can form and break reversibly. This reversibility is a cornerstone of self-assembly, as it allows for "error correction" during the assembly process, enabling the system to overcome kinetically trapped states and arrive at the most stable thermodynamic product. wikipedia.org

The combination of a flexible metal center and a rigid, chelating ligand results in the highly reliable formation of specific, well-defined supramolecular structures.

Formation of Discrete Supramolecular Cages and Clusters

The inherent design principles of the zinc;pyridine-2-thiolate system strongly favor the formation of discrete, closed clusters rather than extended polymeric chains. In solution, the monomeric form features a tetrahedral zinc center chelated by two pyridine-2-thiolate ligands. wikipedia.org However, in the solid state, these monomers readily self-assemble into a more complex and stable dimeric cluster. wikipedia.orgresearchgate.netmdpi.com

The most well-characterized supramolecular structure of this compound is a centrosymmetric dimer that forms in the crystalline state. wikipedia.orgresearchgate.netmdpi.com This discrete cluster is the result of a specific self-assembly process where two monomeric units come together.

Structural Details of the Dimer:

Each zinc(II) ion is five-coordinate, adopting a distorted trigonal bipyramidal geometry. wikipedia.org

The coordination sphere of each zinc atom is composed of two sulfur atoms and three oxygen atoms.

Two pyridine-2-thiolate ligands act as bridging units between the two zinc centers, coordinating through their oxygen atoms in the axial positions of the trigonal bipyramids. wikipedia.org

The remaining coordination sites are filled by the chelating sulfur and oxygen atoms of the ligands.

This dimeric structure represents a highly stable, thermodynamically favored product of self-assembly for this compound in the solid state. researchgate.netmdpi.com While other zinc thiolate complexes can form varied structures, specific research on trimeric clusters of this compound is not prominently featured in the available literature.

| Structural Feature | Description | Reference |

|---|---|---|

| Molecular Unit | Monomer in solution, Dimer in solid state | wikipedia.orgwikipedia.orgresearchgate.net |

| Coordination Number (Dimer) | 5 | wikipedia.org |

| Geometry at Zn(II) (Dimer) | Distorted trigonal bipyramidal | wikipedia.org |

| Coordinating Atoms (Dimer) | 2 Sulfur, 3 Oxygen per Zn(II) ion | wikipedia.org |

| Bridging Ligands | Two pyridine-2-thiolate anions bridge via oxygen atoms | wikipedia.org |

The assembly of zinc(II) coordination compounds can be significantly influenced by the presence of anions. nih.govresearchgate.net Anions can act as templates, guests, or even as coordinating ligands that alter the final structure. In many zinc-based supramolecular systems, anions can occupy pockets or cavities within the larger scaffold, stabilized by hydrogen bonding or electrostatic interactions.

For zinc(II) complexes with pyridine-based ligands like isonicotinamide (B137802), studies have shown that different anions (e.g., halides, nitrate (B79036), perchlorate) can directly coordinate to the zinc center, expanding its coordination environment from tetrahedral to octahedral. nih.govresearchgate.net This "anion-assisted assembly" dictates the final supramolecular packing, either preserving or disrupting expected hydrogen-bonding motifs. nih.govresearchgate.net While specific studies detailing anion-binding pockets within this compound scaffolds are not extensively documented, the principles from related systems suggest that anions could play a crucial role. For instance, a strongly coordinating anion could potentially compete with the bridging oxygen interaction that leads to dimerization, thus favoring the formation of different, potentially more open or extended, structures.

Extended Coordination Polymers and Metallogels

While this compound preferentially forms discrete dimers, the fundamental components—a versatile metal node and a multifunctional ligand—are suitable for the construction of extended coordination polymers. Coordination polymers are infinite structures built from metal ions linked by organic ligands. The formation of such extended networks typically requires ligands that can bridge multiple metal centers.

Although the pyridine-2-thiolate ligand is primarily chelating in the dimer, its pyridine (B92270) ring offers a site for further interactions, such as π–π stacking, which can link dimeric units into higher-order assemblies. nih.govpolito.it Furthermore, modification of reaction conditions or the introduction of ancillary linker ligands could potentially bridge the this compound units into infinite one-, two-, or three-dimensional networks.

One-dimensional (1D) coordination polymers, or chains, can be formed when metal clusters are linked sequentially by organic bridging ligands. Research on related systems has demonstrated that zinc thiolate clusters can be linked by dipyridyl ligands to form 1D arrays. csulb.edu In these structures, the zinc thiolate units act as the "nodes," and the linear organic molecules serve as the "linkers." csulb.edu

Applying this principle to this compound, one could envision scenarios where the dimeric clusters are prevented from forming a closed system and are instead connected by ancillary ditopic ligands. This would result in a 1D chain where the dimeric this compound units are regularly spaced along the polymer backbone. The choice of linker ligand—its length, rigidity, and geometry—would be critical in directing the final structure of the chain. csulb.edu

The extension of coordination polymers into two-dimensional (2D) sheets and three-dimensional (3D) frameworks requires branching points and connectivity in multiple directions. For this compound, this could be achieved in several ways:

π–π Stacking: The aromatic pyridine rings of the ligands can engage in π–π stacking interactions between adjacent chains or discrete clusters. If these interactions are sufficiently strong and directional, they can organize 1D chains into 2D sheets. nih.govpolito.it

Ancillary Linkers: The use of trigonal or tetrahedral ancillary ligands in conjunction with the this compound complex could provide the necessary multi-directional connectivity to build robust 2D or 3D frameworks.

In Situ Ligand Generation: Some complex 2D and 3D coordination networks involving pyridinethiolate have been synthesized via the in situ cleavage of disulfide bonds under solvothermal conditions, creating bridging thiolate ligands that link metal centers into extended layers or frameworks.

Metallo-Supramolecular Gels

Metallo-supramolecular gels are a class of soft materials wherein metal-ligand coordination bonds form the primary cross-links of the gel network. These materials have garnered significant interest due to their potential applications in areas such as catalysis, drug delivery, and as stimuli-responsive materials. The incorporation of metal ions, such as zinc(II), into a polymer or low-molecular-weight gelator system can induce or enhance gelation, leading to the formation of a three-dimensional network.

While zinc ions are known to participate in the formation of metallo-supramolecular hydrogels with various ligands, specific research on the formation of self-assembled, stimuli-responsive supramolecular gels derived solely from "this compound" is not extensively documented in scholarly literature. However, the principles of their formation can be understood from related systems. For instance, injectable hydrogels containing zinc have been prepared using biopolymers like carboxymethyl chitosan (B1678972) and oxidized hyaluronic acid, where zinc ions form coordination bonds that cross-link the polymer chains rsc.org.

Topical gel formulations containing zinc pyrithione (B72027) are commercially available for dermatological applications bayviewrx.comtheformulatorshop.compropaira.com. These formulations are designed for the controlled release of the active ingredient but are not typically classified as self-assembled supramolecular gels in the academic sense.

Influence of Counterions on Self-Assembly

In the context of zinc(II) complexes with pyridine-based ligands, the choice of counterion has been shown to direct the formation of different supramolecular structures. For instance, the coordination number and geometry of the zinc ion can be tuned by the coordinating ability of the anion. Small, weakly coordinating anions may favor lower coordination numbers, while larger or more strongly coordinating anions can lead to higher coordination numbers and different structural motifs nih.gov.

Studies on zinc(II) complexes with isonicotinamide have demonstrated that the coordination environment of the zinc ion can be tetrahedral with small halide anions (chloride, bromide), but expands to octahedral in the presence of nitrate ions, which can act as both monodentate and bidentate ligands nih.gov. This highlights the direct involvement of the counterion in the primary coordination sphere of the metal ion, which in turn affects the way these building blocks assemble into larger structures.

The influence of counterions extends beyond the primary coordination sphere. Anions can act as templates, directing the formation of specific metallacyclic structures, such as molecular squares or pentagons figshare.comfigshare.com. They can also participate in hydrogen bonding and other non-covalent interactions, which are critical in the formation of the extended supramolecular network. The size, shape, and charge of the anion can all affect the packing of the coordination complexes in the solid state.

While "this compound" is a neutral complex where the pyrithione ligand is anionic and chelates to the zinc(II) ion, the principles of counterion influence would become highly relevant if this complex were used as a building block in a larger, charged supramolecular assembly. In such a system, the choice of counterion would be expected to play a critical role in directing the self-assembly process and determining the final structure and properties of the material.

Interactive Data Table: Influence of Anions on Zinc(II) Coordination Geometry with Pyridine-based Ligands

| Ligand | Anion(s) | Observed Zn(II) Coordination Geometry | Reference |

| Isonicotinamide | Chloride, Bromide | Tetrahedral | nih.gov |

| Isonicotinamide | Nitrate | Octahedral | nih.gov |

| 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine | Perchlorate, Tetrafluoroborate | Formation of molecular squares | figshare.com |

| 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine | Hexafluoroantimonate | Formation of molecular pentagons | figshare.com |

Advanced Applications in Materials Science and Catalysis

Precursors for Thin Film Deposition

Single-source precursors are compounds that contain all the necessary elements for the desired final material, simplifying deposition processes. Zinc thiolate complexes, including zinc pyridine-2-thiolate (B1254107), are valuable as single-source precursors for depositing thin films of zinc-containing materials. These complexes offer advantages such as stability and solubility, which are crucial for consistent and controlled material deposition mrs-j.org. The presence of a pre-existing zinc-sulfur bond in the molecule makes them particularly suitable for forming zinc sulfide (B99878) materials.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for fabricating high-quality thin films. In CVD, gaseous precursors react on a heated substrate to form a solid film. ALD is a more refined version of CVD that relies on sequential, self-limiting surface reactions to build films one atomic layer at a time, offering exceptional control over thickness and conformality mdpi.comrsc.org.

While specific studies detailing zinc pyridine-2-thiolate in ALD or CVD are not broadly available, analogous zinc complexes are widely used. For instance, diethylzinc (B1219324) (DEZ) is a common precursor for ALD of zinc oxide (ZnO) and zinc sulfide (ZnS) mdpi.com. Hybrid ALD/MLD (Molecular Layer Deposition) processes have been developed for zinc-organic "zincone" films, demonstrating the versatility of zinc precursors in creating both inorganic and hybrid materials aalto.finih.gov. The principle involves using a zinc-bearing precursor and a co-reactant to deposit the desired material. For zinc pyridine-2-thiolate, its volatility and decomposition characteristics would be critical factors determining its suitability for these methods.

Formation of Metal Sulfide (e.g., ZnS) and Oxide (e.g., ZnO) Materials

Zinc thiolate complexes are logical precursors for zinc sulfide (ZnS) thin films because they inherently contain the required zinc and sulfur atoms. The thermal decomposition of such precursors breaks the bonds within the molecule, allowing ZnS to form on a substrate academie-sciences.fr. Pyridine (B92270) adducts of zinc dithiocarbamates, for example, have been successfully used to synthesize ZnS nanoparticles via thermal decomposition, highlighting how the ligand structure can be tailored for materials synthesis academie-sciences.fr.

The formation of zinc oxide (ZnO) films from a thiolate precursor requires the introduction of an oxygen source, such as water or oxygen gas, during the deposition process mdpi.combohrium.com. In an ALD process, for example, a pulse of the zinc precursor would be followed by a pulse of an oxidant like water to form a layer of ZnO mdpi.com. The pyridine-2-thiolate ligand would be released as a volatile byproduct during this reaction. The ability to deposit both ZnS and ZnO from the same class of precursors by simply changing the co-reactant gas offers significant processing flexibility.

Influence of Precursor Structure on Film Morphology and Properties

The molecular structure of the precursor has a profound impact on the characteristics of the deposited thin film. Factors such as the precursor's chemical composition, concentration, and the nature of its ligands can dictate the film's crystallinity, grain size, surface roughness, and optical properties mdpi.comresearchgate.net.

Different ligands on a zinc complex can alter its stability and decomposition pathway, which in turn affects the growth and final morphology of the film academie-sciences.fr. For example, studies on zinc titanate films showed that adjusting the ratio of zinc and titanium precursors led to structural evolution from ordered to disordered films desy.de. Similarly, in the synthesis of ZnS nanoparticles, the use of different dithiocarbamate (B8719985) ligands in the zinc precursor complex resulted in nanoparticles with varying shapes and sizes academie-sciences.fr. The concentration of the zinc precursor in solution-based methods also plays a critical role; increasing zinc acetate (B1210297) concentration has been shown to enlarge crystallinity and decrease the optical bandgap of ZnS films researchgate.net. Therefore, the specific structure of zinc pyridine-2-thiolate, with its distinct steric and electronic properties, would be expected to yield films with unique morphological and physical characteristics compared to films grown from other zinc precursors.

| Precursor Parameter | Influence on Film Properties | Example | Citation |

|---|---|---|---|

| Ligand Structure | Affects nanoparticle shape and size. Different ligands alter decomposition pathways. | Varying dithiocarbamate ligands on zinc precursors changed the morphology of resulting ZnS nanoparticles. | academie-sciences.fr |

| Precursor Concentration | Impacts crystallinity, grain size, and optical bandgap. | Increasing zinc acetate concentration in chemical bath deposition enlarged ZnS crystallite size and reduced the optical bandgap from 3.5 eV to 2.6 eV. | researchgate.net |

| Solvent Type | Can determine the preferential crystal orientation of the film. | ZnO films synthesized using high-boiling-point solvents like 2-methoxyethanol (B45455) show a strong preferential orientation along the (002) plane. | mdpi.com |

| Deposition Temperature | Affects grain size, crystallinity, and surface roughness. | For SnS films grown by ALD, grain size and crystallinity generally increase with higher growth temperatures. | harvard.edu |

Catalytic Applications

Zinc complexes are recognized for their catalytic activity, which stems from the Lewis acidic nature of the zinc(II) ion. This allows the zinc center to activate substrates, facilitating a variety of organic transformations.

Michael Addition Reactions

Zinc complexes featuring pyridine-based ligands have demonstrated high efficiency as catalysts for the thiol-Michael addition, which is the 1,4-conjugate addition of a thiol to an α,β-unsaturated carbonyl compound rsc.orgresearchgate.net. This reaction is a powerful tool for forming carbon-sulfur bonds mdpi.comrsc.org. In one study, zinc complexes supported by pyridine-N-oxide ligands were used to catalyze the addition of thiols to α,β-unsaturated ketones. The reactions proceeded efficiently in ethanol (B145695) at room temperature with a very low catalyst loading of just 0.01 mol% rsc.orgresearchgate.net. The use of heterogeneous catalysts, such as certain polymeric resins, has also been shown to facilitate thia-Michael additions under solvent-free conditions, offering an environmentally friendly approach mdpi.com.

General Principles of Catalysis by Zinc Thiolate Complexes

The catalytic activity of zinc thiolate complexes is rooted in several key principles. The zinc(II) center acts as a Lewis acid, coordinating to and activating the substrate. In the context of a Michael addition, the zinc ion could activate the α,β-unsaturated carbonyl compound, making it more susceptible to nucleophilic attack.

Luminescent Materials and Photophysical Properties

The coordination complex zinc;pyridine-2-thiolate, also known as zinc pyrithione (B72027), exhibits notable photoluminescent properties. The fluorescence of this compound is primarily associated with the organic pyrithione moiety, as the zinc(II) ion, with its d10 electronic configuration, does not participate in low-energy electronic transitions. The rigid structure of the complex, where a zinc atom is bound to two pyrithione ligands via oxygen and sulfur atoms, facilitates the emission of light upon excitation.

The photoluminescent nature of this compound has been investigated using both one-photon and two-photon laser excitation. One-photon excitation at 458 nm results in a broad emission peak in the range of 470–550 nm. A less intense and broader peak is observed between 640 nm and 700 nm upon excitation at 633 nm. With two-photon excitation in the 740–820 nm range, the compound displays a broad emission peak between 400 nm and 500 nm, with the highest intensity observed at excitation wavelengths of 780 nm and 800 nm.

The fluorescence of this compound is characterized by a notably short average time-weighted emission lifetime of approximately 250 picoseconds. This distinct fluorescence lifetime allows for its differentiation from endogenous fluorescent species in biological systems, making it a valuable characteristic for imaging applications.

Table 1: One-Photon Excitation and Emission Data for this compound

| Excitation Wavelength (nm) | Emission Peak Range (nm) |

|---|---|

| 458 | 470–550 |

| 633 | 640–700 |

Table 2: Two-Photon Excitation and Emission Data for this compound

| Excitation Wavelength Range (nm) | Emission Peak Range (nm) |

|---|---|

| 740–820 | 400–500 |

Photoluminescence Mechanism (e.g., ILCT, MLCT)

The photoluminescence of zinc(II) complexes is often attributed to intraligand charge transfer (ILCT) or, less commonly, metal-to-ligand charge transfer (MLCT) processes. In the case of this compound, the closed-shell d10 configuration of the Zn(II) ion makes metal-centered transitions unlikely. The observed fluorescence is therefore believed to originate from electronic transitions within the pyrithione ligand itself, suggesting an ILCT mechanism.

Theoretical studies, such as time-dependent density functional theory (TD-DFT) calculations on similar fluorescent zinc(II) thione and selone complexes, have shown that the emission behavior is primarily driven by 1ILCT mediated through the metal center. This is consistent with the interpretation of the absorption peaks of zinc pyrithione in the UV-Vis range (275 nm, 287 nm, and 323 nm) as arising from the excitation of π electrons of the pyridine ring to π*-orbitals. The coordination to the zinc ion can enhance the rigidity of the ligand, which in turn can lead to an increase in the fluorescence quantum yield compared to the free ligand.

While direct MLCT is not expected, the zinc ion plays a crucial role in organizing the ligands in a specific geometry that facilitates the radiative decay process. The coordination environment can influence the energy levels of the ligand's orbitals, thereby affecting the emission wavelength and intensity.

Luminescence Thermochromism

Luminescence thermochromism, the change in the color of emitted light with temperature, has been observed in coordination polymers containing zinc(II) and in-situ-generated pyridine-4-thiolate ligands. In these systems, a dramatic change in emission color and a significant increase in emission intensity are observed as the temperature is decreased from 298 K to 10 K. This phenomenon is attributed to changes in the coordination environment and intermolecular interactions at lower temperatures, which affect the energy of the emissive states.

While specific studies on the luminescence thermochromism of the discrete this compound complex are not widely available, the behavior of related coordination polymers suggests that temperature-dependent photophysical properties could be a feature of such zinc-thiolate systems. The flexibility of the coordination sphere and the potential for thermally induced structural rearrangements can lead to shifts in the emission spectra.

Quantum Yield Analysis

A definitive fluorescence quantum yield for this compound has not been explicitly reported in the reviewed literature. However, several factors suggest that it is a reasonably efficient fluorophore. The compound's use in fluorescence-lifetime imaging microscopy (FLIM) for high-contrast mapping indicates a detectable level of emission.

The quantum yield of zinc complexes is highly dependent on the nature of the ligand and the coordination environment. For instance, other fluorescent zinc(II) thione and selone complexes have reported quantum yields in the crystalline state ranging from 3.87% to 7.72%. The quantum yield of zinc complexes can be influenced by the halide ions coordinated to the metal center and the specific organic ligand structure. In solution, the polarity of the solvent can also play a significant role, with higher quantum yields often observed in nonpolar solvents for some zinc complexes.

The short fluorescence lifetime of this compound (around 250 ps) is a key parameter that is related to the quantum yield and the rates of radiative and non-radiative decay processes. A short lifetime can imply a high rate of radiative decay, which would contribute to a higher quantum yield, but it can also be influenced by efficient non-radiative decay pathways.

Electrochemical Studies beyond Redox Reactivity

Electrochemical studies of zinc(II) complexes often focus on their redox properties, particularly in the context of applications like batteries. However, electrochemical techniques can also provide insights into non-redox phenomena such as catalytic activity and interfacial properties. Due to its d10 configuration, the zinc(II) ion in this compound is generally considered redox-inactive under typical electrochemical conditions. Therefore, electrochemical investigations beyond simple electron transfer are particularly relevant for this compound.

While specific studies on the non-redox electrochemistry of this compound are limited, research on related zinc complexes provides a basis for understanding its potential behavior. For instance, zinc complexes with pyridine-N-oxide ligands have been shown to be highly efficient catalysts for thiol-Michael addition reactions. This suggests that this compound could exhibit catalytic activity in certain organic transformations, which could be investigated using electrochemical methods to probe the catalytic mechanism.

Electrochemical impedance spectroscopy (EIS) is a powerful technique for characterizing the properties of materials and their interfaces without necessarily involving redox reactions. EIS could be employed to study the formation and stability of this compound films on electrode surfaces, their interaction with different electrolytes, and their dielectric properties. Such studies would be valuable for applications where this compound is used as a coating or in a formulation. For example, EIS has been used to evaluate the performance of zinc-rich primers in anti-corrosive coatings, a field where zinc pyrithione also finds application. These studies provide information on the barrier properties and degradation mechanisms of the coating, which are not directly related to the redox chemistry of the zinc complex.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

Zinc;pyridine-2-thiolate (B1254107), commonly known as zinc pyrithione (B72027) (ZnPT), is a coordination complex with a long-standing and significant role as a key active ingredient in various commercial and industrial products. wikipedia.orgnih.gov Extensive research has firmly established its potent fungistatic and bacteriostatic properties, which are foundational to its primary applications. businessresearchinsights.com

A major area of its application is in personal care, particularly in anti-dandruff shampoos and other topical treatments for conditions like seborrheic dermatitis. nih.govthebrainyinsights.com Its effectiveness is attributed to its ability to inhibit the growth of Malassezia yeast, a primary factor in dandruff. wikipedia.orgresearchgate.net The mechanism of action is understood to involve the disruption of membrane transport and an increase in intracellular copper levels in microbial cells, leading to inhibited growth. nih.govmdpi.com Research has demonstrated that the bioavailability of its bioactive monomeric form on the skin is crucial for its anti-fungal activity. researchgate.netmdpi.com

Beyond cosmetics, zinc pyrithione is a vital antimicrobial agent in industrial applications, notably as a biocide and preservative in paints, coatings, and sealants to prevent the growth of mildew and bacteria. openpr.comindustrialchemicals.gov.au Studies have also investigated its toxicological profile, revealing that at certain concentrations, it can induce a heat shock response and cause DNA damage in human skin cells, highlighting the importance of formulation and concentration in consumer products. arizona.edunih.gov

Emerging Trends and Unexplored Avenues in Zinc;Pyridine-2-thiolate Research

The field of this compound research is continually evolving, with several emerging trends pointing toward new applications and enhanced efficacy. One significant trend is the investment in nanotechnology, with research focused on developing nano-sized zinc pyrithione particles. openpr.com These smaller particles are being explored for their potential to offer enhanced dispersion, improved skin penetration, and more sustained antifungal performance. openpr.com

Another expanding research area is the application of zinc pyrithione in advanced antibacterial coatings for a diverse range of industries, including textiles and the food and beverage sector. businessresearchinsights.comthebrainyinsights.com This moves beyond its traditional use in paints and personal care. Furthermore, there is a growing focus on optimizing formulations to improve the delivery and stability of the compound. Strategies such as the inclusion of zinc carbonate are being investigated to prevent the dissociation of the active complex, thereby enhancing its bioavailability and efficacy. nih.gov

Unexplored avenues for future research are also becoming apparent. While its antimicrobial properties are well-documented, its potential in other therapeutic areas is less understood. For instance, some studies on related zinc complexes have suggested potential antiproliferative activity, indicating a possible, though largely unexplored, avenue for cancer research. nih.govnih.gov Further investigation into the reactivity of zinc thiolate bonds could open doors to understanding its role in biological systems and its potential for new synthetic pathways. acs.org A deeper exploration of its environmental impact and degradation pathways also remains a critical area for future studies.

Potential for Novel Functional Materials and Methodologies

The unique coordination chemistry of zinc and pyridine-2-thiolate provides a fertile ground for the development of novel functional materials and advanced methodologies. The inherent reactivity of the zinc-sulfur bond is a key area of interest, with studies showing its involvement in reversible oxidative reactions and insertions, which could be harnessed to create new materials with specific redox or catalytic properties. acs.org

There is significant potential in designing and synthesizing new zinc(II) complexes based on pyridine-thiolate and related ligands. By modifying the ligand structure, it may be possible to create novel materials with tailored properties for applications in fields like targeted drug delivery or catalysis. dovepress.com Research into zinc complexes with other pyridine-based ligands has already shown potential for applications in managing conditions like Alzheimer's disease, suggesting a broader therapeutic scope for related structures. dovepress.com

Methodologically, the focus is on creating more sophisticated delivery systems. Innovations in formulation science, such as the development of more stable cosmetic emulsions and coatings, are expected to enhance product performance and expand the utility of zinc pyrithione. businessresearchinsights.com The development of advanced analytical tools, such as new fluorescent probes, could also aid in studying the compound's mechanism of action and its interactions within biological systems at a molecular level. acs.org

Q & A

Q. What are the common synthetic methods for preparing zinc pyridine-2-thiolate complexes, and how are they characterized?

Zinc pyridine-2-thiolate complexes are typically synthesized via ligand substitution reactions using zinc salts (e.g., ZnCl₂ or Zn(OAc)₂) and pyridine-2-thiol (PySH) under inert conditions. Characterization relies on multinuclear NMR (¹H, ¹³C) to confirm ligand coordination and purity. For example, ionic liquids like [TEA][2-Tp] and [DBUH][2-Tp] exhibit distinct NMR shifts for pyridine protons (δ 8.13–6.81 ppm) and alkyl groups, confirming successful synthesis . X-ray crystallography is critical for structural validation, as seen in tungsten analogs where bond lengths (e.g., W–S = 2.4024–2.6283 Å) and ligand orientations (S,S-cis vs. S,S-trans) are resolved .

Q. What spectroscopic techniques are essential for analyzing the coordination geometry of zinc pyridine-2-thiolate?

Key techniques include:

- X-ray crystallography : Resolves bond lengths (e.g., Zn–S ≈ 2.3–2.6 Å) and ligand stereochemistry.

- FT-IR : Identifies ν(Zn–S) vibrations (450–500 cm⁻¹) and pyridine ring modes.

- UV-Vis : Monitors ligand-to-metal charge transfer (LMCT) bands in the 300–400 nm range. Discrepancies in coordination geometry (e.g., tetrahedral vs. trigonal bipyramidal) require complementary methods like EXAFS or DFT calculations .

Advanced Research Questions

Q. How do structural isomers (e.g., S,S-cis vs. S,S-trans) of pyridine-2-thiolate ligands influence the reactivity of zinc complexes?

Isomerism affects electronic and steric properties. For example, S,S-cis configurations in tungsten analogs increase metal-ligand bond distances (e.g., W–S = 2.6283 Å vs. 2.4153 Å in S,S-trans), altering substrate binding in catalytic cycles. This steric strain can enhance oxidative reactivity, as seen in acetylene hydratase mimics . For zinc systems, isomer-dependent Lewis acidity impacts applications in CO₂ conversion, where [DBUH][2-Tp] ionic liquids show higher activity due to flexible ligand orientation .

Q. What experimental strategies resolve contradictions in reported bond lengths and angles for zinc pyridine-2-thiolate complexes?

Discrepancies often arise from solvent effects or crystallographic disorder. For example, in complex 2a, disordered CO and C₂H₂ ligands required refinement using twin-law corrections . To mitigate errors:

- Use low-temperature crystallography to reduce thermal motion artifacts.

- Validate with spectroscopic data (e.g., EXAFS for Zn–S distances).

- Compare computational models (DFT) with experimental data to reconcile geometric outliers .

Q. How does the electronic nature of pyridine-2-thiolate ligands modulate catalytic activity in zinc-mediated reactions (e.g., CO₂ cycloaddition)?

The thiolate’s electron-donating capacity lowers the activation energy for substrate binding. In CO₂ conversion, zinc pyridine-2-thiolate ionic liquids ([TEA][2-Tp]) facilitate nucleophilic attack on CO₂ via a zwitterionic intermediate, achieving >90% yield under mild conditions. Substituent effects (e.g., 6-MePyS) further enhance activity by tuning the ligand’s pKa (pKa ≈ 6.0 vs. 5.2 for unsubstituted PySH) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.